
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2271443-10-6 . It has a molecular weight of 329.09 and its IUPAC name is isopropyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research. It has been used in a variety of synthetic chemistry experiments, such as the synthesis of peptides and other organic molecules. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. In addition, it has been used in the synthesis of other compounds, such as fluorinated molecules and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with other molecules to form new compounds. This mechanism is similar to that of other compounds, such as Grignard reagents and acid chlorides.
Biochemical and Physiological Effects
The biochemical and physiological effects of propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate are not well understood. However, it is believed that the compound has the potential to interact with other molecules in the body, as well as to interact with enzymes and other proteins in the body. This could potentially lead to a range of effects, depending on the context in which it is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive, making it a cost-effective reagent for a range of experiments. Additionally, it is a highly reactive compound, making it suitable for a wide range of reactions. However, it is also a toxic compound, and should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of other compounds, such as peptides and other organic molecules. Additionally, the compound could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs, or in the synthesis of other compounds, such as fluorinated molecules and fluorinated polymers. Finally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential applications.
Métodos De Síntesis
Propan-2-yl Propan-2-yl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoateuoro-3-(trifluoromethyl)benzoate can be synthesized through a number of different methods. The most common method involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with an alcohol in the presence of an acid catalyst. This reaction produces the ester, which can then be purified and used in further experiments. Other methods have also been developed, including the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with a Grignard reagent, or the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with an acid chloride in the presence of a base.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
propan-2-yl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF4O2/c1-5(2)18-10(17)8-7(13)4-3-6(9(8)12)11(14,15)16/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNSHDJVBRCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

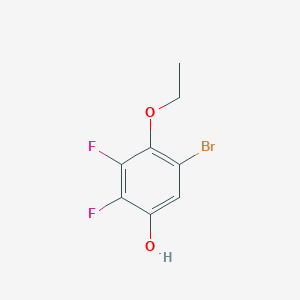
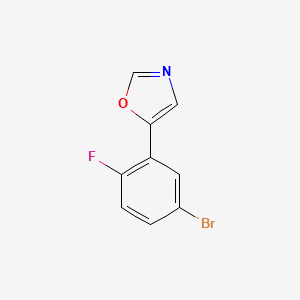


![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
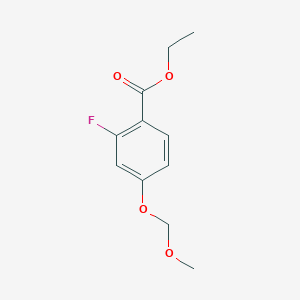


![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
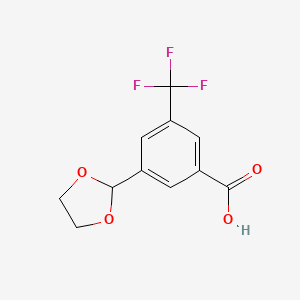
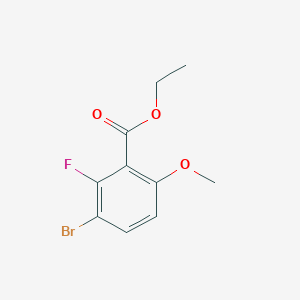
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
